molecular formula C25H36N4 B4982236 N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)-N-(4-pyridinylmethyl)methanamine

N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)-N-(4-pyridinylmethyl)methanamine

Cat. No.: B4982236
M. Wt: 392.6 g/mol
InChI Key: GKKLMDRZWSRCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)-N-(4-pyridinylmethyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective dopamine D3 receptor antagonist and has been investigated for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)-N-(4-pyridinylmethyl)methanamine acts as a selective dopamine D3 receptor antagonist. Dopamine D3 receptors are primarily located in the mesolimbic and mesocortical pathways of the brain and are involved in reward, motivation, and cognitive function. By blocking dopamine D3 receptors, this compound may modulate dopamine signaling and affect these functions.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects. This compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia. In studies on Parkinson's disease, this compound has been shown to improve motor function and reduce dyskinesia.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)-N-(4-pyridinylmethyl)methanamine has several advantages and limitations for lab experiments. One advantage is that this compound has a high affinity for dopamine D3 receptors and may be useful in studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation is that this compound may have off-target effects on other receptors, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)-N-(4-pyridinylmethyl)methanamine. One direction is to investigate the potential use of this compound in the treatment of obesity and metabolic disorders. Additionally, further studies are needed to explore the potential use of this compound in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Finally, future studies should investigate the off-target effects of this compound on other receptors and their potential implications for its therapeutic use.

Synthesis Methods

The synthesis of N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)-N-(4-pyridinylmethyl)methanamine involves several steps. The first step involves the reaction of 4-pyridinemethanol with benzyl chloride to form N-benzyl-4-pyridinemethanol. The second step involves the reaction of N-benzyl-4-pyridinemethanol with 1-methyl-4-piperidone to form N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)methanol. The final step involves the reaction of N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)methanol with formaldehyde to form this compound.

Scientific Research Applications

N-benzyl-1-(1'-methyl-1,4'-bipiperidin-4-yl)-N-(4-pyridinylmethyl)methanamine has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound has a high affinity for dopamine D3 receptors and may be useful in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Additionally, this compound has been investigated for its potential use in the treatment of obesity and metabolic disorders.

Properties

IUPAC Name

N-benzyl-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4/c1-27-15-11-25(12-16-27)29-17-9-24(10-18-29)21-28(19-22-5-3-2-4-6-22)20-23-7-13-26-14-8-23/h2-8,13-14,24-25H,9-12,15-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKLMDRZWSRCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)CN(CC3=CC=CC=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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